molecular formula C22H20FN3O4 B2563158 3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 1260722-48-2

3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B2563158
CAS No.: 1260722-48-2
M. Wt: 409.417
InChI Key: FJJFFLIIXBEOHH-UHFFFAOYSA-N
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Description

3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolones. This compound is characterized by its unique structure, which includes a quinoline core, an oxadiazole ring, and various functional groups such as ethoxy, methoxy, and fluoro substituents. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the oxadiazole ring and the functional groups. Common reagents used in these reactions include ethylating agents, methoxylating agents, and fluorinating agents. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The functional groups such as ethoxy and methoxy can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one
  • Cetylpyridinium chloride
  • Domiphen bromide

Uniqueness

3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups and structural features, which impart distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Biological Activity

The compound 3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be described by the following molecular formula:

  • Molecular Formula: C23H23N5O4
  • IUPAC Name: this compound

Antimicrobial Activity

Studies have indicated that compounds similar to the one discussed exhibit varying degrees of antimicrobial activity. For instance:

  • Antibacterial Activity: The compound has shown significant inhibition against various bacterial strains. For example, related compounds have demonstrated effectiveness against Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like kanamycin .

Antiplasmodial Activity

Research into the antiplasmodial properties of oxadiazole derivatives has revealed promising results:

  • Activity Against Plasmodium falciparum: The compound's analogs have been tested for their ability to inhibit the growth of P. falciparum, with IC50 values indicating strong antiplasmodial activity. For instance, certain derivatives showed IC50 values as low as 0.034 µM, suggesting high potency and selectivity .

Cytotoxicity

While evaluating the cytotoxic effects of similar compounds:

  • Cell Viability Assays: Compounds within this class have been assessed for their cytotoxicity against various cell lines (e.g., L6 cells). The IC50 values ranged significantly, indicating that while some derivatives are highly effective against malaria parasites, they may also exhibit cytotoxic effects at higher concentrations .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition: The oxadiazole moiety is known to interact with specific enzymes involved in metabolic pathways. For example, it may inhibit fatty acid synthesis in bacteria by targeting key enzymes such as ecKAS III .
  • Receptor Interaction: The compound may also modulate receptor activity in various biological systems, influencing cellular responses and signaling pathways .

Case Studies and Research Findings

StudyFocusKey Findings
Study 1Antimicrobial EffectsDemonstrated significant antibacterial activity against E. coli and S. aureus with MIC values lower than kanamycin .
Study 2Antiplasmodial PropertiesFound IC50 values as low as 0.034 µM for specific derivatives against P. falciparum, indicating high selectivity and low cytotoxicity .
Study 3Mechanism of ActionIdentified enzyme inhibition as a primary mechanism for antibacterial activity .

Properties

IUPAC Name

3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O4/c1-4-26-12-16(20(27)15-11-14(23)7-8-17(15)26)22-24-21(25-30-22)13-6-9-18(29-5-2)19(10-13)28-3/h6-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJFFLIIXBEOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=C(C=C4)OCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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